
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate is a complex organosilicon compound It is characterized by its unique structure, which includes four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate typically involves the reaction of octahydro-4,7-methano-1H-inden-5-yl)methyl chloride with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one or more of the octahydro-4,7-methano-1H-inden-5-yl)methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters, while reduction could produce silane derivatives.
Applications De Recherche Scientifique
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
- Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
- 4,7-Methano-1H-indene, octahydro-
Comparison: this compound is unique due to its four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom This structure imparts specific chemical properties that differentiate it from similar compounds
Propriétés
Numéro CAS |
94109-35-0 |
|---|---|
Formule moléculaire |
C44H68O4Si |
Poids moléculaire |
689.1 g/mol |
Nom IUPAC |
tetrakis(8-tricyclo[5.2.1.02,6]decanylmethyl) silicate |
InChI |
InChI=1S/C44H68O4Si/c1-5-33-25-13-29(41(17-25)37(33)9-1)21-45-49(46-22-30-14-26-18-42(30)38-10-2-6-34(26)38,47-23-31-15-27-19-43(31)39-11-3-7-35(27)39)48-24-32-16-28-20-44(32)40-12-4-8-36(28)40/h25-44H,1-24H2 |
Clé InChI |
BOAGMIXXWHDYOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


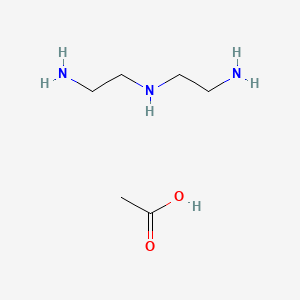
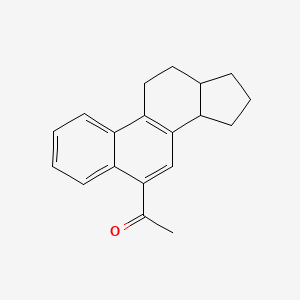
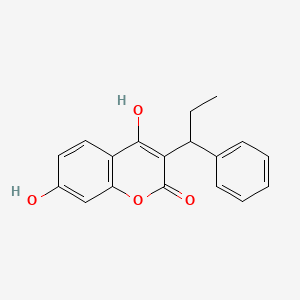

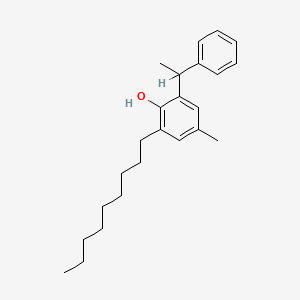
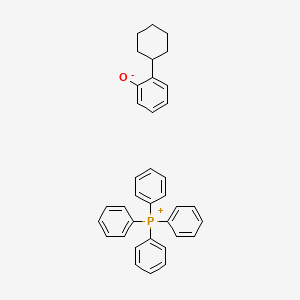
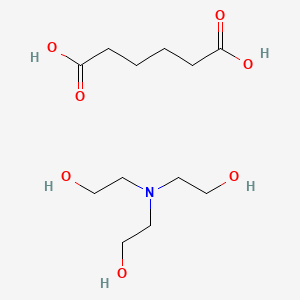
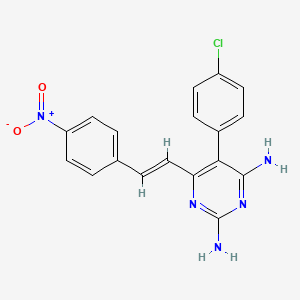
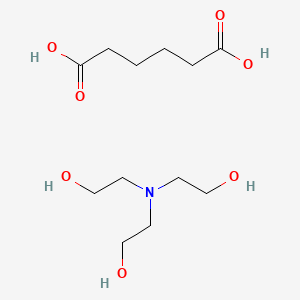

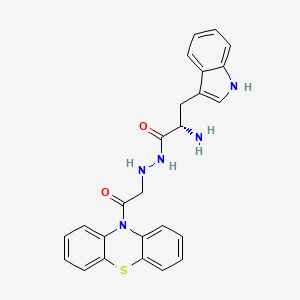

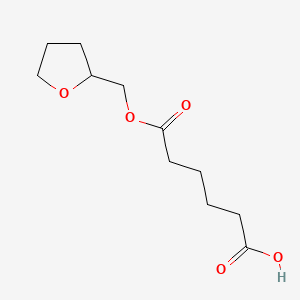
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
